5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYSXUEFNMIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388001 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824961-53-7 | |
| Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Ring Formation
- Paal-Knorr Synthesis: The pyrrole ring is commonly synthesized by cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines. This method provides a versatile route to substituted pyrroles, including those bearing aryl groups at the 5-position.
Introduction of the 4-Chlorophenyl Group
- Suzuki-Miyaura Coupling: The 4-chlorophenyl substituent is introduced via palladium-catalyzed Suzuki coupling between a halogenated pyrrole intermediate (e.g., 5-bromo- or 5-chloropyrrole) and 4-chlorophenylboronic acid. This reaction proceeds under mild conditions and offers high regioselectivity and yield.
Formylation at the 2-Position
- Vilsmeier-Haack Reaction: The aldehyde group is introduced by treating the pyrrole derivative with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This electrophilic formylation selectively targets the 2-position of the pyrrole ring, yielding the carbaldehyde functionality.
N-Methylation
- Methylation of Pyrrole Nitrogen: The methyl group at the 1-position is introduced either before or after formylation, commonly via alkylation using methyl iodide or methyl sulfate under basic conditions. This step ensures the nitrogen is substituted, which can influence the compound’s reactivity and stability.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl + ammonia/primary amine | Formation of pyrrole core |
| 2 | Halogenation | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | Halogenated pyrrole intermediate |
| 3 | Suzuki-Miyaura Coupling | 4-chlorophenylboronic acid, Pd catalyst, base | Introduction of 4-chlorophenyl group |
| 4 | N-Methylation | Methyl iodide, base | Methylation at pyrrole nitrogen |
| 5 | Vilsmeier-Haack Formylation | POCl3/DMF, 0–5°C | Formylation at 2-position, yielding aldehyde |
Research Findings and Optimization
Yield and Purity: Optimized Suzuki coupling and Vilsmeier formylation conditions can achieve yields exceeding 70–80% for each step, with high regioselectivity and minimal side reactions.
Temperature Control: Maintaining low temperatures (0–5°C) during Vilsmeier formylation is critical to prevent overreaction or decomposition of sensitive intermediates.
Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are preferred for Suzuki coupling due to their high activity and tolerance to functional groups.
Methylation Timing: N-methylation is often performed prior to formylation to avoid complications from the reactive aldehyde group, although both sequences are reported.
Industrial Considerations
Scale-Up: Industrial synthesis employs continuous flow reactors for better heat and mass transfer, improving reaction control and safety during exothermic steps like formylation.
Purification: Crystallization and chromatographic techniques are used to isolate the pure aldehyde, ensuring removal of palladium residues and unreacted starting materials.
Environmental Impact: Use of greener solvents and recycling of catalysts are areas of ongoing development to reduce waste and improve sustainability.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrole ring synthesis | Paal-Knorr synthesis | 1,4-dicarbonyl + ammonia/amine | Versatile, forms pyrrole core |
| Halogenation | Electrophilic halogenation | NCS or NBS | Prepares for Suzuki coupling |
| Aryl substitution | Suzuki-Miyaura coupling | 4-chlorophenylboronic acid, Pd catalyst, base | High regioselectivity, mild conditions |
| N-Methylation | Alkylation | Methyl iodide, base | Methylates pyrrole nitrogen |
| Formylation | Vilsmeier-Haack reaction | POCl3/DMF, low temperature (0–5°C) | Selective 2-position formylation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products
Oxidation: 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of pyrrole compounds exhibit significant inhibitory effects on this pathogen, with minimum inhibitory concentrations (MIC) often below 10 µg/mL. For instance, a study demonstrated that certain pyrrole derivatives, including those structurally related to 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, displayed potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5q | 0.40 | Bactericidal |
| 5n | 1.74 | Bacteriostatic |
| 5r | 0.49 | Bactericidal |
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Pyrrole derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
The antioxidant potential of pyrrole-based compounds has also been studied extensively. A series of derivatives were synthesized and tested for their ability to scavenge free radicals, with some exhibiting antioxidant activity superior to ascorbic acid, highlighting their potential use in preventing oxidative stress-related diseases .
Organic Electronics
This compound has been explored as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance the electrical conductivity and stability of the resulting materials .
Synthesis of Functionalized Polymers
The compound serves as a precursor for synthesizing functionalized polymers with tailored properties for specific applications, such as drug delivery systems or advanced coatings. By modifying the pyrrole structure, researchers can create polymers that respond to environmental stimuli, thereby expanding their application range .
Antimycobacterial Activity Study
A recent study focused on the synthesis and evaluation of a library of pyrrole derivatives for their antimycobacterial activity against M. tuberculosis. The study found that compounds derived from this compound exhibited significant activity with low cytotoxicity against human cells, making them promising candidates for further development .
Development of Organic Photovoltaics
Another case study involved the use of this compound in the formulation of organic photovoltaic devices. The results indicated that devices incorporating pyrrole derivatives showed improved efficiency and stability compared to traditional materials, paving the way for more sustainable energy solutions .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, make it suitable for use in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole Derivatives with Varied Aromatic Substituents
The target compound belongs to a family of 1-methyl-1H-pyrrole-2-carbaldehydes with para-substituted phenyl groups. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., -OCH$_3$) improve synthesis yields but may reduce electrophilicity at the formyl group.
- Halogen substituents (-F, -Cl) enhance molecular stability and lipophilicity, critical for membrane permeability in drug design .
Heterocyclic Analogs with 4-Chlorophenyl Groups
Replacing the pyrrole core with other heterocycles significantly alters bioactivity and physicochemical properties:
Biological Activity
Overview
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chlorophenyl group attached to the pyrrole ring, which may influence its reactivity and biological interactions.
- Molecular Formula : C12H10ClN
- Molecular Weight : Approximately 219.67 g/mol
- Structure : The presence of the aldehyde functional group alongside the chlorophenyl moiety contributes to its unique chemical behavior.
The biological activity of this compound may be attributed to its interaction with various biological targets, similar to other pyrrole derivatives. Research indicates that compounds with analogous structures can bind to multiple receptors, leading to alterations in cellular functions. The specific biochemical pathways affected by this compound remain an active area of investigation.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been investigated for potential activity against various pathogens, including bacteria and fungi, although detailed data on its efficacy against specific strains are still required.
Anticancer Activity
There is emerging evidence that pyrrole derivatives can possess anticancer properties. For instance, related compounds have shown inhibitory effects on cancer cell lines, suggesting that this compound may also exhibit similar characteristics. Studies have indicated that certain pyrrole derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity index (SI) of various pyrrole derivatives, including those related to this compound. Compounds with lower minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis have been identified, indicating significant antimycobacterial activity .
| Compound | MIC (µg/mL) | Cytotoxicity SI |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrrole Derivative | 0.40 | 144.86 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the pyrrole ring or substituents on the phenyl group can significantly alter biological activity. For example, the introduction of different halogens or functional groups has been shown to enhance or diminish the efficacy of these compounds against specific biological targets .
Q & A
Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via General Procedure B , involving the reaction of pyridinium iodide salts with appropriate aryl substituents. Key steps include:
- Reagent selection : Use of NaI or K2CO3 as catalysts for nucleophilic substitution.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) to isolate the product as a brown viscous liquid (65% yield) .
- Yield optimization : Adjusting stoichiometry, reaction time (typically 12–24 hrs), and temperature (60–80°C). Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- <sup>1</sup>H NMR (CDCl3) : Key peaks include the aldehyde proton at δ ~9.5 ppm, pyrrole ring protons (δ 6.5–7.2 ppm), and methyl group at δ ~3.7 ppm.
- <sup>13</sup>C NMR : The aldehyde carbon appears at δ ~185 ppm, with aromatic carbons (δ 120–140 ppm) and the methyl group at δ ~38 ppm.
- HRMS : Molecular ion peak at m/z 220.0528 (calculated for C12H10ClNO). Cross-reference with synthetic intermediates (e.g., pyridinium salts) to confirm regioselectivity .
Q. What crystallographic tools are suitable for resolving the compound’s molecular geometry?
- X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to analyze crystal packing and hydrogen-bonding networks. Validate data with R-factor thresholds (<5%) .
- Visualization : Mercury CSD for 3D structure rendering, void analysis, and intermolecular interaction mapping (e.g., π-π stacking of the chlorophenyl group) .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved when determining the compound’s structure?
- Refinement protocols : Use SHELXL’s twin refinement for overlapping peaks or disordered regions. Apply restraints for flexible substituents (e.g., methyl groups) .
- Validation tools : Mercury’s "Packing Similarity" to compare against analogous structures (e.g., 5-(4-fluorophenyl) analogs) and identify systematic errors .
- Data deposition : Cross-check with Cambridge Structural Database (CSD) entries to resolve ambiguities in bond lengths/angles .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal cytochrome P450 enzymes, based on structural analogs like metconazole intermediates) .
- QSAR modeling : Train models using descriptors like logP, molar refractivity, and electrophilicity index. Validate against antifungal activity datasets .
Q. What strategies are effective in synthesizing analogs to explore structure-activity relationships (SAR)?
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups via modified Vilsmeier-Haack or nucleophilic aromatic substitution .
- Biological testing : Screen analogs for antifungal activity using microdilution assays (e.g., against Candida albicans) and correlate results with electronic/steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
